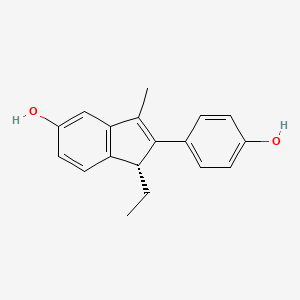

(R)-Indenestrol B

Description

Properties

CAS No. |

115217-05-5 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(1R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m1/s1 |

InChI Key |

HJVFIQKBLPQQDY-OAHLLOKOSA-N |

SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Isomeric SMILES |

CC[C@@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Canonical SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Scientific Research Applications

Stereochemical Probing

High Binding Affinity:

(R)-Indenestrol B serves as an essential tool for studying estrogen receptor interactions. Its structural characteristics allow researchers to investigate the stereochemical sensitivity of the estrogen receptor binding site. Studies have shown that this compound exhibits significant binding affinity to estrogen receptors, comparable to that of natural estrogens like estradiol .

Enantiomeric Studies:

Research has demonstrated that the enantiomers of this compound can exhibit different biological activities. For instance, one enantiomer may show a higher affinity for the estrogen receptor than the other, which is critical for understanding the mechanisms of action of estrogenic compounds . This property makes it a valuable compound for elucidating the structure-activity relationships within estrogen receptor biology.

Pharmacological Applications

Estrogenic Activity:

this compound has been shown to possess potent estrogenic activity in various biological assays. Its effects on cellular proliferation and gene expression modulation are significant, making it useful in studying hormone-related diseases such as breast cancer and endometriosis.

Comparative Studies with Diethylstilbestrol:

The compound's biological activity has been compared to diethylstilbestrol, revealing that this compound can translocate estrogen receptors similarly but may have different efficacy profiles depending on the dosage and specific conditions .

Drug Development Research

Synthetic Estrogen Research:

As a synthetic non-steroidal estrogen, this compound is crucial in developing new therapeutic agents that target estrogen receptors. Its synthesis involves complex organic reactions that yield optically active compounds suitable for biological testing. This capability allows researchers to create derivatives with potentially enhanced efficacy or reduced side effects.

Mechanistic Studies:

The compound aids in understanding the mechanisms by which synthetic estrogens exert their effects on target tissues. By analyzing its interaction with estrogen receptors at molecular levels, researchers can gain insights into how modifications to the chemical structure impact biological activity.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Binding Affinity Analysis | This compound demonstrated a competitive binding index significantly higher than some other tested compounds | Useful for drug design targeting estrogen receptors |

| Enantiomer Activity Comparison | The IA-S enantiomer showed 15 times more activity than IA-R in receptor binding assays | Highlights the importance of stereochemistry in drug efficacy |

| Uterine Bioassays | Comparable response to diethylstilbestrol in uterine bioassays | Suggests potential for therapeutic applications in hormone replacement therapy |

Comparison with Similar Compounds

Structural and Conformational Comparison with Analogues

(R)-Indenestrol B shares structural similarities with DES derivatives and steroidal estrogens but differs in key conformational features:

Table 1: Structural Features of this compound and Analogues

| Compound | Core Structure | Hydroxyl Group Distance (Å) | Conformation |

|---|---|---|---|

| This compound | Indene | 11.6 | Extended, planar |

| Indenestrol A | Indene | 11.6 | Extended, planar |

| Indanestrol | Indane | 8.3 | L-shaped |

| DES | Stilbene | 12.0 | Extended, planar |

| Estradiol | Steroid | 10.5 | Folded (A/D rings) |

- Extended Planar Conformation: Both this compound and Indenestrol A adopt fully extended planar conformations, mimicking DES and estradiol’s A-ring for ER binding.

- L-Shaped Constraint : Indanestrol’s rigid L-shape reduces receptor affinity and activity, highlighting the importance of molecular flexibility .

- Chiral Sensitivity : Unlike Indenestrol A, where the (R)-enantiomer shows 95-fold lower binding than the (S)-form, this compound’s enantiomers (IB-1 and IB-2) exhibit comparable binding indices (100 vs. 143), suggesting minimal stereochemical bias in ER interactions .

Table 2: Binding and Activity Profiles

| Compound | Relative ER Binding Affinity | Uterotropic Activity (vs. Estradiol) | Key Responses Induced |

|---|---|---|---|

| Estradiol | 100 | 100% | Full uterine growth, PR induction |

| DES | 286 | 120–150% | DNA synthesis, PR induction |

| Indenestrol A | 143 | 10–20% | PR induction only |

| This compound | 145 | 5–15% | Minimal DNA synthesis |

| Indanestrol | 30 | <5% | None |

- Receptor Translocation : this compound translocates ER to the nucleus at levels comparable to DES but fails to sustain transcriptional activation .

- Differential Response Activation : While this compound induces progesterone receptor (PR) synthesis, it poorly stimulates glucose-6-phosphate dehydrogenase (G6PD) or DNA synthesis, suggesting ligand-specific modulation of ER-coactivator interactions .

Metabolic Pathways and Carcinogenic Potential

This compound’s metabolic processing distinguishes it from DES and estradiol in carcinogenicity:

Table 3: Metabolic and Carcinogenic Properties

| Compound | ESH Substrate | Catechol Formation | Carcinogenicity (Hamster Kidney) |

|---|---|---|---|

| This compound | Yes | High | High |

| DES | Yes | High | High |

| Estradiol | No | Low | Moderate |

| Indanestrol | No | None | None |

- Enzyme Specificity: this compound undergoes o-hydroxylation via estrogen 2/4-hydroxylase (ESH), generating catechol metabolites implicated in DNA adduct formation. This pathway is 2.5–19× more active in hamsters than rats, correlating with species-specific renal carcinogenesis .

- Carcinogenic Risk: High ESH activity and catechol stability make this compound a potent carcinogen, akin to DES, whereas Indanestrol’s lack of catechol formation renders it non-carcinogenic .

Stereochemical Considerations

Molecular dynamics simulations suggest that only 2 of 8 possible binding orientations of its racemic mixture permit coactivator recruitment .

Preparation Methods

Monoalkylation of Dienestrol

Dienestrol undergoes selective alkylation at one phenolic hydroxyl group. The reaction employs alkylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide). For example, dienestrol (500 mg, 1.9 mmol) reacts with dimethyl sulfate (0.25 mL, 2 mmol) in methanol under reflux (90°C, 7 hours) to yield dienestrol monoalkyl ether (38% yield after purification).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 90°C (reflux) |

| Alkylating Agent | Dimethyl sulfate |

| Base | 1N NaOH |

| Yield | 38% |

Acid-Catalyzed Cyclization

The monoalkylated intermediate undergoes cyclization under acidic conditions to form the indenestrol structure. Sulfuric acid or hydrochloric acid in methanol or ethanol facilitates this step. For instance, treating dienestrol monomethyl ether with sulfuric acid at 80°C for 3 hours induces ring closure, yielding the indenestrol skeleton.

Cyclization Optimization:

-

Acid Choice : Mineral acids (H₂SO₄, HCl) outperform organic acids (e.g., acetic acid) in reaction efficiency.

-

Solvent Impact : Methanol enhances solubility and reaction homogeneity compared to non-polar solvents.

Stereoselective Synthesis of (R)-Indenestrol B

The (R)-configuration is introduced via asymmetric catalysis or chiral resolution . While patents describe racemic indenestrol synthesis, enantioselective methods draw from analogous stilbene systems:

Chiral Auxiliary Approaches

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during cyclization. For example, a naphthyl-substituted dienestrol derivative coupled with a chiral auxiliary yields this compound after auxiliary removal.

| Component | Role |

|---|---|

| Rh(I)/(R)-H₈-BINAP | Chiral catalyst |

| DMAD | Acetylene source |

| Solvent | Dichloromethane |

| Temperature | 25°C |

Purification and Characterization

Chromatographic Separation

Silica gel column chromatography (n-hexane/benzene, 3:7) resolves intermediates, while recrystallization (methanol) purifies the final product.

Analytical Data

Q & A

Q. What are the key considerations when designing an experimental protocol for synthesizing (R)-Indenestrol B?

Methodological Answer:

- Define Variables: Clearly identify independent (e.g., temperature, catalyst concentration) and dependent variables (e.g., yield, enantiomeric purity) to test hypotheses effectively .

- Control Conditions: Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known stereoselective reactions) to validate results .

- Replication: Perform at least three experimental replicates to assess reproducibility and calculate standard deviations for statistical robustness .

- Safety and Ethics: Adhere to laboratory safety protocols and ethical guidelines for handling hazardous reagents, as outlined in institutional policies .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Spectral Analysis: Use NMR (¹H, ¹³C) to confirm molecular structure and FT-IR to identify functional groups. Compare data with literature values for consistency .

- Chiral Purity: Employ chiral HPLC or polarimetry to verify enantiomeric excess and rule out racemization .

- Mass Spectrometry: Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

- Crystallography: If possible, obtain X-ray crystallographic data for unambiguous stereochemical assignment .

Q. How can researchers conduct a comprehensive literature review on this compound using scientific databases?

Methodological Answer:

- Database Selection: Use PubMed, SciFinder, and Reaxys to retrieve peer-reviewed articles, patents, and synthetic protocols .

- Search Strategy: Apply Boolean operators (e.g., "this compound AND synthesis") to refine results and filter by publication date (last 10 years) .

- Critical Evaluation: Prioritize primary sources (e.g., Journal of Organic Chemistry) over secondary reviews, and assess study validity through replication details and statistical rigor .

Q. What ethical standards apply when collecting and publishing research data on this compound?

Methodological Answer:

- Data Integrity: Avoid fabrication/falsification; document raw data (e.g., lab notebooks, spectral files) with timestamps .

- Confidentiality: Anonymize sensitive data (e.g., unpublished synthetic routes) in collaborative studies .

- Attribution: Cite prior work rigorously to avoid plagiarism and acknowledge collaborators in the "Ethical Considerations" section of manuscripts .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when characterizing this compound?

Methodological Answer:

- Re-examine Protocols: Verify solvent purity, instrument calibration, and sample preparation steps to rule out technical artifacts .

- Comparative Analysis: Cross-validate NMR/IR data with computational models (e.g., DFT simulations) or independent techniques like XRD .

- Error Quantification: Calculate uncertainties (e.g., δ values in NMR) and statistically analyze outliers using Grubbs’ test .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs (e.g., 2^k factorial) to test interactions between variables (e.g., temperature, solvent polarity) .

- Response Surface Methodology (RSM): Model non-linear relationships to identify optimal catalyst loading and reaction time .

- Kinetic Studies: Monitor reaction progress via TLC/GC-MS to determine rate-limiting steps and adjust conditions dynamically .

Q. What statistical methods are recommended for analyzing biological activity data of this compound?

Methodological Answer:

- False Discovery Rate (FDR): Apply Benjamini-Hochberg correction to adjust p-values in high-throughput assays (e.g., enzyme inhibition screens) .

- Multivariate Analysis: Use PCA or PLS-DA to identify correlations between structural features (e.g., substituents) and bioactivity .

- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values with 95% confidence intervals .

Q. How can enantiomeric purity of this compound be validated using chiral chromatography?

Methodological Answer:

- Column Selection: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases optimized for resolution .

- Validation Parameters: Measure retention times, peak symmetry, and baseline separation between (R)- and (S)-enantiomers .

- Quantitative Analysis: Integrate peak areas to calculate enantiomeric excess (%ee) and validate against circular dichroism (CD) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.